An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxypentanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxypentanoic acid is a polyhydroxy carboxylic acid with emerging potential in various scientific and industrial fields. Its amphiphilic nature, stemming from the presence of both hydrophilic hydroxyl and carboxylic acid groups and a hydrophobic alkyl chain, makes it a molecule of interest for chemical synthesis and biological applications.[1] This document provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and known biological activities, presenting quantitative data in structured tables and outlining key experimental methodologies.
Chemical Identity and Structure
2,5-Dihydroxypentanoic acid is a five-carbon chain carboxylic acid featuring hydroxyl groups at the C2 and C5 positions.[1] This structure imparts specific reactivity and physical properties to the molecule.
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Source |
| IUPAC Name | 2,5-dihydroxypentanoic acid | [1][2] |
| CAS Number | 21577-52-6 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₄ | [1][2][3] |
| Canonical SMILES | C(CC(C(=O)O)O)CO | [1][2] |
| InChI | InChI=1S/C5H10O4/c6-3-1-2-4(7)5(8)9/h4,6-7H,1-3H2,(H,8,9) | [1][2] |
| InChIKey | HVXQNGWJNMRWIP-UHFFFAOYSA-N | [1][2][3] |
| Synonyms | 2,5-dihydroxy-valeric acid, Pentanoic acid, 2,5-dihydroxy- | [3] |
Physicochemical Properties
Table 2: Physicochemical and Computed Properties
| Property | Value | Type | Source |
| Molecular Weight | 134.13 g/mol | [1][2][3] | |
| Topological Polar Surface Area | 77.8 Ų | Computed | [2][4] |
| Hydrogen Bond Donor Count | 3 | Computed | [4] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [4] |
| Rotatable Bond Count | 4 | Computed | [4] |
| XLogP3-AA (LogP) | -0.8 | Computed | [2] |
| Melting Point | N/A | Experimental | [3] |
| Boiling Point | N/A | Experimental | [3] |
Synthesis and Reactivity
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Alkaline Degradation of Cellulose (B213188)
A primary method for synthesizing 2,5-dihydroxypentanoic acid involves the chemical degradation of cellulose.[1]
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Objective: To produce 2,5-dihydroxypentanoic acid from a renewable polysaccharide source.
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Materials:
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Methodology:
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Cellulose is treated with a strong base, such as sodium hydroxide.[1]
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The mixture is heated to elevated temperatures, approximately 50°C.[1]
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The reaction is allowed to proceed for a duration of up to 8 hours.[1] During this time, the β-1,4-glycosidic bonds in the cellulose polymer are cleaved, leading to the formation of shorter-chain hydroxylated carboxylic acids.[1]
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Following the reaction, the solution is cooled and neutralized with a suitable acid.
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Standard purification techniques, such as chromatography, are then employed to isolate 2,5-dihydroxypentanoic acid from the reaction mixture.
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Caption: Laboratory-scale synthesis workflow.
Chemical Reactivity
The two hydroxyl groups and the carboxylic acid moiety are the primary sites of chemical reactivity.
Protocol 2: Oxidation Reactions
The hydroxyl groups at the C2 and C5 positions can be oxidized to yield keto-acids.[1]
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Objective: To synthesize derivatives of 2,5-dihydroxypentanoic acid via oxidation.
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Materials:
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2,5-dihydroxypentanoic acid
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Oxidizing agent (e.g., Potassium permanganate (B83412) (KMnO₄) under acidic conditions, or Chromium trioxide (CrO₃) - Jones reagent)[1]
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Appropriate solvent
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Methodology:
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Dissolve 2,5-dihydroxypentanoic acid in a suitable solvent.
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Slowly add the chosen oxidizing agent to the solution while monitoring the reaction temperature.
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The specific hydroxyl group oxidized (C2 or C5) can depend on the reaction conditions and the steric environment of the molecule.
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Upon completion, the reaction is quenched, and the product is isolated and purified.
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Protocol 3: Reduction Reaction
The carboxylic acid group can be selectively reduced to a primary alcohol.
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Objective: To synthesize 2,5-dihydroxypentanol.
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Materials:
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2,5-dihydroxypentanoic acid
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Strong reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)[1]
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Anhydrous ether solvent
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Methodology:
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In an inert atmosphere, a solution of 2,5-dihydroxypentanoic acid in an anhydrous ether is slowly added to a suspension of LiAlH₄.
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The reaction is typically performed at reduced temperatures to control its exothermicity.
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After the reaction is complete, it is carefully quenched with water and/or aqueous acid.
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The resulting diol, 2,5-dihydroxypentanol, is then extracted and purified.[1]
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Caption: Key reactions of 2,5-dihydroxypentanoic acid.
Biological and Pharmacological Activity
Preliminary studies have highlighted the potential biological activities of 2,5-dihydroxypentanoic acid.
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Antimicrobial Properties: It has shown inhibitory effects against the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values below 100 µg/mL.[1] The proposed mechanism involves the disruption of cell membrane integrity.[1]
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Polymer Synthesis: As a bifunctional monomer, it can be used in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers, offering a sustainable alternative to traditional petroleum-based plastics.[1]
Spectral Data
Detailed experimental spectral data for 2,5-dihydroxypentanoic acid are not widely published. However, based on its structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to protons on carbons bearing hydroxyl groups (CH-OH), protons of the alkyl chain (CH₂), and the acidic proton of the carboxylic acid (COOH), which is often broad and may exchange with deuterium (B1214612) in solvents like D₂O.
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¹³C NMR: Five distinct carbon signals would be expected, including the carbonyl carbon of the carboxylic acid, two carbons attached to hydroxyl groups, and two alkyl carbons.
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IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the hydroxyl and carboxylic acid groups, a C=O stretch from the carboxylic acid, and C-O stretching vibrations.
Conclusion
2,5-Dihydroxypentanoic acid is a versatile chemical building block with established synthesis routes from renewable resources. Its reactivity allows for the creation of various derivatives, and its demonstrated antimicrobial properties suggest potential applications in drug development. Further research is warranted to fully elucidate its biological roles, characterize its physical properties, and explore its utility as a monomer in sustainable polymer chemistry.
